Benzydamine N-oxide hydrogen maleate
Description
Overview of Benzydamine (B159093) Biotransformation Pathways
The biotransformation of benzydamine is a multifaceted process primarily occurring in the liver. It involves a series of enzymatic reactions designed to convert the drug into more water-soluble compounds that can be readily excreted. The main metabolic pathways identified for benzydamine include oxidation, dealkylation, and conjugation. nih.gov
After oral administration, a significant portion of the benzydamine dose is metabolized. elsevierpure.com The primary routes of biotransformation lead to a variety of metabolites. Key metabolic reactions include:
N-oxidation: The formation of Benzydamine N-oxide is a major pathway. researchgate.net
Hydroxylation: The addition of a hydroxyl group to the benzydamine molecule.
Dealkylation: The removal of alkyl groups.
Conjugation: The attachment of glucuronic acid to the metabolites, such as didesmethylbenzydamine and hydroxybenzydamine, to facilitate their excretion. elsevierpure.com
The following table provides a summary of the major metabolic pathways of benzydamine.
| Metabolic Pathway | Key Metabolites |
| N-Oxidation | Benzydamine N-oxide |
| Hydroxylation | Hydroxybenzydamine |
| Dealkylation | Monodesmethylbenzydamine (Nor-BZ), Didesmethylbenzydamine |
| Conjugation | Glucuronides of didesmethylbenzydamine and hydroxybenzydamine |
Significance of N-Oxidation as a Major Metabolic Route
N-oxidation represents a critical pathway in the metabolism of benzydamine, with Benzydamine N-oxide being identified as the major metabolite. researchgate.net This metabolic route is primarily catalyzed by a group of enzymes known as flavin-containing monooxygenases (FMOs). nih.gov Specifically, studies have pinpointed FMO1 and FMO3 as the primary catalysts for the N-oxygenation of benzydamine. nih.govnih.gov While cytochrome P450 enzymes may play a minor role, the formation of Benzydamine N-oxide is predominantly an FMO-dependent process. nih.gov
The table below details the primary enzymes involved in the N-oxidation of benzydamine.
| Enzyme Family | Specific Isoforms | Role in Benzydamine N-oxidation |
| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3 | Primary catalysts of benzydamine N-oxygenation. |
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Minor contribution to the formation of Benzydamine N-oxide. |
Historical Context of Benzydamine N-oxide Discovery and Early Characterization
Early investigations into the metabolic fate of benzydamine were crucial in identifying its various biotransformation products. A significant study published in 1985 by Köppel and Tenczer was among the first to comprehensively characterize the urinary metabolites of benzydamine in humans. elsevierpure.com Following a 50 mg oral dose administered to volunteers, mass spectrometric techniques were employed to identify the metabolites. elsevierpure.com This research identified N-oxidation as one of the main metabolic pathways, alongside dealkylation and hydroxylation, leading to the discovery of Benzydamine N-oxide. elsevierpure.com
Subsequent research further solidified the understanding of N-oxidation as a major metabolic route. Studies utilizing human liver microsomes and recombinant FMO enzymes later elucidated the specific enzymatic mechanisms responsible for the formation of Benzydamine N-oxide. nih.govnih.gov These investigations confirmed that FMO3 is largely responsible for the production of this metabolite in the human liver. nih.gov The identification and characterization of Benzydamine N-oxide provided a more complete picture of how the body processes benzydamine, contributing to a better understanding of its pharmacokinetics.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
72962-60-8 |
|---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
QFAFNBZWRXPMSY-BTJKTKAUSA-N |
SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Benzydamine N Oxide Hydrogen Maleate
Synthetic Methodologies for Benzydamine (B159093) N-oxide Core Structure
The synthesis of the benzydamine N-oxide core structure commences with the parent compound, benzydamine. The key transformation is the N-oxidation of the tertiary dimethylamino group. This is typically achieved through the use of a suitable oxidizing agent.
A common and effective method for the N-oxidation of tertiary amines is the use of hydrogen peroxide (H₂O₂). asianpubs.orgwikipedia.org The reaction involves the direct oxidation of the nitrogen atom in the dimethylamino moiety of benzydamine. The lone pair of electrons on the nitrogen atom attacks the oxygen atom of the hydrogen peroxide, leading to the formation of the N-oxide and water as a byproduct. To enhance the reaction rate and efficiency, catalysts such as methyltrioxorhenium can be employed. asianpubs.org
Another class of reagents frequently used for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org These reagents are known for their ability to deliver an oxygen atom to nucleophilic centers, including the nitrogen of tertiary amines. The reaction is generally carried out in an appropriate organic solvent at controlled temperatures to ensure selectivity and prevent side reactions.
The general chemical equation for the N-oxidation of benzydamine can be represented as follows:
Benzydamine + Oxidizing Agent → Benzydamine N-oxide
Following the successful N-oxidation, the resulting Benzydamine N-oxide, which is a basic compound, is then reacted with maleic acid to form the hydrogen maleate (B1232345) salt. This is a standard acid-base reaction where the maleic acid protonates the oxygen atom of the N-oxide group, resulting in the formation of a stable, crystalline salt. google.com The formation of the salt is advantageous for purification, handling, and formulation of the final compound. The process typically involves dissolving both the Benzydamine N-oxide and maleic acid in a suitable solvent, followed by precipitation or crystallization of the salt. google.com
Table 1: Common Oxidizing Agents for Tertiary Amine N-oxidation
| Oxidizing Agent | Typical Reaction Conditions | Advantages |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst (e.g., methyltrioxorhenium) | Environmentally benign byproduct (water), cost-effective. |
| meta-Chloroperoxybenzoic Acid (mCPBA) | Aprotic solvents (e.g., dichloromethane (B109758), chloroform) at 0°C to room temperature | High reactivity and selectivity. |
| Caro's Acid (Peroxymonosulfuric Acid) | Aqueous solution | Strong oxidizing agent. |
Biocatalytic Approaches for Benzydamine N-oxide Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of Benzydamine N-oxide, enzymatic N-oxidation is a promising approach, primarily utilizing flavin-containing monooxygenases (FMOs).
Whole-Cell Catalysis Systems for Enzymatic N-oxidation
Research has demonstrated that the N-oxidation of benzydamine in humans is predominantly catalyzed by flavin-containing monooxygenase 3 (FMO3). wikipedia.org This enzyme is a key player in the metabolism of a wide range of xenobiotics containing a nucleophilic heteroatom.
Whole-cell biocatalysis leverages intact microbial cells that either naturally express or are genetically engineered to overexpress the desired enzyme, in this case, FMO3. This approach eliminates the need for enzyme purification, which can be a costly and time-consuming process. The microbial cells provide a natural environment for the enzyme, and the necessary cofactors for the enzymatic reaction are regenerated by the cell's metabolic machinery.
For the production of Benzydamine N-oxide, a whole-cell system could involve recombinant microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, engineered to express human FMO3. These cells would be cultured and then incubated with benzydamine as the substrate. The enzymatic machinery within the cells would then convert benzydamine to its N-oxide form. This method offers high selectivity and operates under mild reaction conditions, reducing the environmental impact. nih.govnih.gov
Enzyme Immobilization Techniques for Enhanced Bioconversion Efficiency
To improve the stability, reusability, and process control of the enzymatic N-oxidation, the FMO3 enzyme can be immobilized on a solid support. patsnap.comresearchgate.net Immobilization prevents the enzyme from being washed away with the product stream and allows for its repeated use in continuous or batch reactor systems.
Several immobilization techniques can be employed for FMOs:
Adsorption: This method relies on the physical binding of the enzyme to the surface of a carrier material through weak interactions such as van der Waals forces or hydrogen bonds. patsnap.com It is a simple and gentle method, but enzyme leakage can be a concern.
Covalent Bonding: This technique involves the formation of stable covalent bonds between the enzyme and the support material. patsnap.com This method provides a strong attachment, minimizing enzyme leaching. A study has reported a method for the covalent immobilization of a flavoenzyme via its flavin cofactor. nih.gov
Entrapment: The enzyme is physically confined within a porous matrix, such as a gel or a fiber. patsnap.com This method protects the enzyme from the bulk environment but may introduce mass transfer limitations for the substrate and product. A study has demonstrated the entrapment of human FMO3 in a gel cross-linked with bovine serum albumin (BSA) by glutaraldehyde (B144438) on a glassy carbon electrode. nih.gov
Cross-Linking: Enzymes are linked together to form larger aggregates, which can then be used as an insoluble catalyst.
Table 2: Comparison of Enzyme Immobilization Techniques
| Immobilization Technique | Principle | Advantages | Disadvantages |
| Adsorption | Physical binding to a support. | Simple, mild conditions, minimal enzyme modification. | Enzyme leaching, non-specific binding. |
| Covalent Bonding | Formation of covalent bonds with a support. | Strong binding, minimal leaching, high stability. | Can alter enzyme conformation and activity. |
| Entrapment | Physical confinement within a matrix. | Protects enzyme, allows for high enzyme loading. | Mass transfer limitations, potential for leakage. |
| Cross-Linking | Intermolecular cross-linking of enzyme molecules. | Carrier-free, high enzyme loading. | Can lead to enzyme denaturation and activity loss. |
Chemical Modification and Analog Generation from Benzydamine N-oxide
The Benzydamine N-oxide molecule presents several sites for chemical modification to generate a library of analogs with potentially altered pharmacological profiles. The N-oxide functionality itself can participate in specific reactions, and other parts of the molecule, such as the indazole ring and the benzyl (B1604629) group, can also be modified.
One of the characteristic reactions of tertiary amine N-oxides is the Polonovski reaction . wikipedia.org This reaction involves the treatment of the N-oxide with an acylating agent, such as acetic anhydride (B1165640), which leads to the formation of an iminium ion intermediate. This intermediate can then be trapped by a nucleophile or undergo further rearrangement, providing a route to N-dealkylation or the introduction of new functional groups.
Another potential transformation is the Meisenheimer rearrangement , where an allyl or benzyl group on the nitrogen of an N-oxide can migrate to the oxygen atom upon heating, forming an O-substituted hydroxylamine (B1172632). wikipedia.org
Furthermore, the indazole ring of Benzydamine N-oxide can be a target for various substitution reactions. Electrophilic aromatic substitution reactions could be explored to introduce substituents onto the benzene (B151609) ring of the indazole core. Additionally, the benzyl group could be modified, for instance, by introducing substituents on its phenyl ring or by replacing it with other aryl or alkyl groups. These modifications could influence the compound's binding affinity to its biological targets. The synthesis of various benzylamine (B48309) derivatives has been reported, which could serve as a basis for creating analogs of Benzydamine N-oxide. nih.gov
Table 3: Potential Chemical Modifications of Benzydamine N-oxide
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Polonovski Reaction | Acetic anhydride or other acylating agents. | N-demethylation or functionalization at the α-carbon of the N-methyl groups. |
| Meisenheimer Rearrangement | Thermal conditions. | Rearrangement to an O-alkylated hydroxylamine derivative. |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, nitro groups) with a Lewis acid catalyst. | Substitution on the indazole ring. |
| Modification of the Benzyl Group | Synthesis of benzydamine analogs with substituted benzyl groups. | Altered steric and electronic properties. |
Enzymatic Biotransformation and Metabolic Fate of Benzydamine N Oxide
Flavin-Containing Monooxygenase (FMO) Mediated N-oxidation of Benzydamine (B159093) Precursor
The N-oxidation of benzydamine is predominantly a flavin-containing monooxygenase (FMO) catalyzed reaction. nih.gov These enzymes are distinct from the cytochrome P-450 (CYP) family in their mechanistic and kinetic properties, specializing in the oxygenation of soft nucleophiles, particularly compounds containing nitrogen or sulfur. nih.gov The conversion of benzydamine to benzydamine N-oxide (BZD-NO) is a well-established index reaction for assessing FMO activity, particularly FMO3, in human liver microsomes. nih.gov Studies have demonstrated that N-oxidation is the main pathway of benzydamine biotransformation across various species. nih.gov
Role of Specific FMO Isoforms (e.g., FMO1, FMO3) in Benzydamine N-oxidation
Research utilizing recombinant human FMO isoforms has elucidated the specific contributions of each to the N-oxidation of benzydamine. FMO1 and FMO3 have been identified as the most efficient catalysts for this reaction. nih.gov Both isoforms demonstrate significant activity in converting benzydamine to its N-oxide metabolite. nih.govnih.gov In contrast, FMO5 shows negligible activity towards benzydamine N-oxidation. nih.gov
While both FMO1 and FMO3 are effective, the tissue distribution of these isoforms is a key determinant of their in vivo relevance. FMO3 is the major isoform expressed in the adult human liver. nih.gov Given that the liver is the primary site of drug metabolism, it is concluded that benzydamine N-oxidation in humans is predominantly, if not exclusively, catalyzed by FMO3. nih.gov Although FMO1, which is not typically expressed in the adult human liver but is found in other tissues like the kidney, can efficiently catalyze the reaction, its contribution to the systemic clearance of benzydamine is considered minor. nih.govnih.gov
Quantitative Enzyme Kinetics of FMO-Catalyzed Benzydamine N-oxidation (e.g., K_m, V_max Determination)
The formation of benzydamine N-oxide in human liver microsomes (HLM) follows Michaelis-Menten kinetics. nih.gov Studies have determined the kinetic parameters for this reaction, providing a quantitative measure of the affinity and catalytic rate of the enzymes involved. In a study using a pool of 35 human liver samples, the mean K_m was 64.0 µM and the mean V_max was 6.9 nmol mg⁻¹ protein min⁻¹. nih.govnih.gov
Experiments with recombinant FMO isoforms have provided more specific kinetic values for each enzyme. These studies confirm that FMO1 and FMO3 are the most efficient catalysts for benzydamine N-oxygenation. nih.gov
Below is an interactive table summarizing the kinetic parameters of recombinant human FMO isoforms for benzydamine N-oxidation.
| Enzyme Isoform | Apparent K_m (µM) | Apparent V_max (nmol mg⁻¹ protein min⁻¹) |
| FMO1 | 23.6 nih.govnih.gov | 40.8 nih.govnih.gov |
| FMO3 | 40.4 nih.govnih.gov | 29.1 nih.govnih.gov |
| FMO4 | > 3000 nih.gov | < 75 nih.gov |
| FMO5 | Negligible Activity nih.gov | Negligible Activity nih.gov |
K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max. V_max (maximum velocity) represents the maximum rate of reaction.
Impact of FMO Genetic Polymorphisms on Benzydamine N-oxidation Activity
Genetic variations within the FMO3 gene can significantly impact the enzyme's activity, leading to interindividual differences in drug metabolism. nih.gov Several polymorphisms in the FMO3 gene have been identified, some of which are known to cause the metabolic disorder trimethylaminuria ("fish odour syndrome"). nih.govtmrjournals.com
Studies have investigated the effect of known FMO3 polymorphisms on benzydamine N-oxidation. One notable variant, K158 (corresponding to the rs2266782 single nucleotide polymorphism), has been shown to reduce enzyme activity. researchgate.net Human liver microsome samples from individuals homozygous for the K158 variant exhibited significantly lower V_max values (median 2.7 nmol mg⁻¹ protein min⁻¹) compared to carriers of at least one wild-type allele (median 6.2 nmol mg⁻¹ protein min⁻¹). nih.govnih.govresearchgate.net In contrast, other common substitutions such as V257M and E308G were found to have no discernible effect on the enzyme's activity in metabolizing benzydamine. nih.govnih.govresearchgate.net These findings confirm that the FMO3 genotype is a significant factor affecting benzydamine N-oxidation in the human liver. nih.govnih.gov
Comparative Biotransformation Profiles Across in vitro and Preclinical Animal Models
Hepatic Microsomal Studies Across Diverse Mammalian Species
Hepatic microsomal studies have revealed significant species-specific differences in the metabolism of benzydamine. The primary metabolic pathways, N-oxidation to benzydamine N-oxide (BZ-NO) and N-demethylation to Nor-benzydamine (Nor-BZ), are conserved across species including rats, dogs, monkeys, humans, and cattle. nih.govnih.gov However, the kinetic parameters for these reactions vary considerably.
For instance, the Vmax/Km ratio for benzydamine N-oxygenation is notably higher in liver microsomes from dogs and rats compared to those from monkeys and humans, indicating a more efficient N-oxidation process in the former species. nih.gov In contrast, the rates of N-demethylation are roughly similar across these four species. nih.gov
In cattle liver microsomes, both N-oxidation and N-demethylation follow Michaelis-Menten kinetics, with Km values of 76.4 ± 16.0 μM for BZ-NO formation and 58.9 ± 0.4 μM for Nor-BZ formation. nih.gov The corresponding Vmax values were 6.5 ± 0.8 and 7.4 ± 0.5 nmol/mg/min, respectively. nih.gov The sensitivity of the N-oxidation reaction to heat and pH in these studies further supports the primary role of FMOs in this pathway. nih.gov
These interspecies variations in metabolic profiles are crucial for the selection of appropriate animal models in preclinical studies to accurately predict the metabolic fate of benzydamine in humans.
Precision-Cut Organ Slice Models for Metabolic Pathway Elucidation
Precision-cut organ slices, particularly from the liver, offer a valuable ex vivo model for studying the biotransformation of xenobiotics like benzydamine. researchgate.netnih.gov This model preserves the complex cellular architecture and intercellular interactions of the organ, providing a more physiologically relevant environment compared to subcellular fractions like microsomes. researchgate.netalspi.com
In studies using precision-cut cattle liver slices, benzydamine N-oxide (BZ-NO) and Nor-benzydamine (Nor-BZ) were identified as the most abundant metabolites, consistent with findings from microsomal studies. nih.gov However, the use of this more intact system allowed for the identification of a broader range of metabolites. nih.gov The ability to maintain viable tissue slices for extended incubation periods (e.g., 24 hours) facilitates the formation and detection of downstream and minor metabolites. researchgate.net This approach has been instrumental in providing a more comprehensive understanding of the metabolic fate of benzydamine. nih.gov
Characterization of Novel Metabolites (e.g., N-glucuronides, hydroxylated derivatives)
The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), in conjunction with models like precision-cut liver slices, has led to the identification of previously uncharacterized metabolites of benzydamine. In cattle liver slice incubations, in addition to the primary metabolites, nine other metabolites were tentatively identified. nih.gov
These novel metabolites include desbenzylated and hydroxylated analogues of benzydamine N-oxide, as well as a hydroxylated product of the parent benzydamine. nih.gov Furthermore, for the first time, a benzydamine N+-glucuronide and five hydroxylated and N+-glucuronidated derivatives of benzydamine, BZ-NO, and Nor-BZ were described. nih.gov The formation of N-glucuronides represents a significant phase II metabolic pathway for benzydamine and its metabolites. nih.govnih.gov This extensive metabolism highlights the complexity of benzydamine's biotransformation and underscores the importance of using comprehensive in vitro models to fully elucidate its metabolic fate. nih.gov
Redox Cycling and Interconversion Between Benzydamine and its N-oxide Metabolite
The metabolic pathway of benzydamine involves a dynamic interplay between its parent form and its major metabolite, benzydamine N-oxide. While N-oxidation is a primary route of metabolism, there is also evidence of the retro-reduction of the N-oxide back to the parent tertiary amine. This interconversion is a key aspect of its metabolic fate.
Biochemical mechanisms involving redox cycling can lead to the production of reactive intermediates from certain drugs. nih.gov In the context of tertiary amine N-oxides, metabolic retro-reduction can occur, converting the N-oxide metabolite back to its parent amine. This process has been observed for other N-oxide metabolites and may be a more widespread phenomenon than previously thought.
Molecular Mechanisms of Action and Cellular Target Investigations of Benzydamine N Oxide
Receptor Binding and Ligand-Target Interactions
Current research into the specific receptor binding profile of Benzydamine (B159093) N-oxide hydrogen maleate (B1232345) is limited. Unlike its parent compound, which is known for mechanisms independent of cyclooxygenase or lipoxygenase inhibition, the direct molecular targets and ligand-receptor interactions for the N-oxide metabolite have not been extensively characterized. researchgate.net
There is no direct scientific evidence in the available literature to suggest that Benzydamine N-oxide interacts with kinases such as Cyclin-Dependent Kinase 2 (CDK2). Investigations into the binding affinity and potential inhibitory effects of Benzydamine N-oxide on specific kinases have not been reported. Therefore, a direct role in modulating kinase-dependent signaling pathways remains unconfirmed.
Modulation of Cellular Signaling Pathways
The influence of benzydamine and its metabolites on cellular signaling is central to its anti-inflammatory effects. These actions are primarily linked to the modulation of inflammatory mediators and cellular interactions.
The parent compound, benzydamine, has demonstrated a significant capacity to inhibit the production of key pro-inflammatory cytokines. Studies on lipopolysaccharide-stimulated human monocytes show that benzydamine inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) with an ED50 of approximately 25 microM. nih.gov This inhibition is associated with a modest reduction in mRNA levels for TNF-α. nih.gov Similarly, the production of Interleukin-1beta (IL-1β) is also suppressed by benzydamine. researchgate.netnih.gov
A noteworthy aspect of this mechanism is its selectivity. Benzydamine reduces the production of pro-inflammatory cytokines without significantly affecting the synthesis of anti-inflammatory factors like Interleukin-10 (IL-10) and Interleukin-1 receptor antagonist (IL-1ra). researchgate.netnih.gov This differential effect suggests that its anti-inflammatory capacity may stem from its ability to specifically target and reduce pro-inflammatory signals while leaving counter-regulatory anti-inflammatory pathways intact. nih.gov While Benzydamine N-oxide is a known metabolite, studies have not yet specifically isolated its individual contribution to this cytokine modulation. googleapis.com
Table 1: Effect of Benzydamine on Cytokine Production
| Cytokine | Effect of Benzydamine | Reference |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | researchgate.netnih.gov |
| Interleukin-1beta (IL-1β) | Inhibition of production | researchgate.netnih.gov |
| Interleukin-6 (IL-6) | Modest or no effect | nih.gov |
| Interleukin-8 (IL-8) | Modest or no effect | nih.gov |
| Interleukin-10 (IL-10) | No modification of production | researchgate.netnih.gov |
Benzydamine has been shown to inhibit leukocyte-endothelial interactions. researchgate.net This action may contribute to its anti-inflammatory effects by reducing the migration of leukocytes to sites of inflammation. Furthermore, the compound is capable of inhibiting platelet aggregation. researchgate.net These effects are part of a broader mechanism that is distinct from typical NSAIDs, as benzydamine is a weak inhibitor of cyclooxygenase and lipoxygenase. researchgate.net The specific role of the N-oxide metabolite in these processes has not been separately evaluated.
Interactions with Biological Membranes and Cellular Permeability
The parent drug, benzydamine, is characterized by its lipophilic nature, which gives it a high affinity for cell membranes. researchgate.net This property is associated with a membrane-stabilizing effect, which may contribute to its anti-inflammatory and local anesthetic actions. googleapis.comresearchgate.net Due to its high lipid solubility in its unionized form and lack of protein binding, benzydamine is considered to be freely diffusible into cells. googleapis.com
The formation of Benzydamine N-oxide from benzydamine introduces an N-oxide functional group. ontosight.ai This chemical modification can alter the compound's physicochemical properties, including its polarity and hydrogen bonding capacity, which in turn could affect its interaction with biological membranes and its cellular permeability compared to the parent compound. ontosight.ai However, specific studies quantifying the membrane permeability and interaction profile of Benzydamine N-oxide are not extensively covered in the current literature.
Computational Chemistry and Structure Activity Relationship Sar Studies of Benzydamine N Oxide
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Benzydamine (B159093) N-oxide, and its biological target, typically a protein receptor.
While specific molecular docking studies on Benzydamine N-oxide are not extensively available in the current literature, an in silico study on its parent compound, Benzydamine, has identified it as a potential direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α). irjpms.com TNF-α is a key pro-inflammatory cytokine, and its inhibition is a therapeutic strategy for many inflammatory diseases. nih.gov
In this study, virtual screening of a library of FDA-approved drugs identified Benzydamine as a candidate for binding to TNF-α. Subsequent molecular docking simulations elucidated the specific interactions between Benzydamine and the TNF-α protein. The binding was characterized by a series of hydrogen bonds and hydrophobic interactions within the active site of the TNF-α trimer. irjpms.com
The key interactions observed for Benzydamine with TNF-α included:
A hydrogen bond between the tertiary amine of Benzydamine and the amino acid residue Gln A 102. irjpms.com
A hydrogen bond between the ether oxygen of Benzydamine and the backbone NH of Gln C 102. irjpms.com
Hydrophobic interactions between the phenyl ring of Benzydamine and the residues Trp A 114, Pro A 100, Ser C 99, and Cys A 101, which stabilize the ligand within the binding pocket. irjpms.com
These findings for Benzydamine suggest a plausible binding mode for Benzydamine N-oxide to TNF-α as well. The introduction of the N-oxide moiety would likely alter the electronic and steric properties of the dimethylamine (B145610) group. The N-oxide group, being highly polar and a strong hydrogen bond acceptor, could potentially form different or stronger hydrogen bonds with residues in the active site. nih.gov This modification could either enhance or diminish the binding affinity for TNF-α, a hypothesis that could be readily tested using further molecular docking simulations.
Table 1: Predicted Interactions of Benzydamine with TNF-α Active Site Residues
| Interacting Part of Benzydamine | TNF-α Residue | Type of Interaction |
|---|---|---|
| Tertiary Amine | Gln A 102 | Hydrogen Bond |
| Ether Oxygen | Gln C 102 | Hydrogen Bond |
| Phenyl Ring | Trp A 114 | Hydrophobic |
| Phenyl Ring | Pro A 100 | Hydrophobic |
| Phenyl Ring | Ser C 99 | Hydrophobic |
| Phenyl Ring | Cys A 101 | Hydrophobic |
In silico Prediction of Molecular Targets and Biological Activities
In silico target prediction methods utilize the chemical structure of a compound to screen against databases of known biological targets, predicting potential protein interactions and, by extension, biological activities. These approaches can be broadly categorized as ligand-based or structure-based. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
For Benzydamine N-oxide, a ligand-based approach would involve comparing its structure to libraries of compounds with known biological targets. Given the structural similarity of Benzydamine to certain synthetic cannabinoids and serotonin (B10506) receptor modulators, it has been speculated that these could be potential targets. semanticscholar.org Computational tools could quantify this similarity and predict the likelihood of interaction with cannabinoid receptor type 1 (CB1R) or serotonin receptors like 5-HT2A. semanticscholar.org
The previously mentioned in silico study that identified Benzydamine as a potential TNF-α inhibitor is a prime example of a structure-based virtual screening approach. irjpms.com In such a study, a library of compounds is computationally docked against the three-dimensional structure of a protein target to identify potential binders. This methodology could be expanded to screen Benzydamine N-oxide against a wide array of disease-relevant protein targets to uncover novel mechanisms of action.
Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For Benzydamine N-oxide, these in silico predictions can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity, which are crucial in the early stages of drug development.
Theoretical Structure-Activity Relationship (SAR) Analyses for Benzydamine N-oxide and its Analogs
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects.
Based on the in silico work identifying Benzydamine as a TNF-α inhibitor, a theoretical SAR analysis for Benzydamine N-oxide and its analogs can be proposed. The study on Benzydamine also introduced four novel analogs, termed Benzydam A, B, C, and D, which were designed to have potentially greater potency against TNF-α. irjpms.com While the specific structures of these analogs were not detailed in the referenced text, the principle of their design would have been to optimize the interactions observed in the docking simulations.
For Benzydamine N-oxide, a theoretical SAR study could explore modifications at several key positions:
The N-oxide Moiety: The effect of the N-oxide group is a primary point of interest. Its high polarity and hydrogen bonding capacity could be crucial for receptor interaction. nih.gov Comparing the activity of Benzydamine N-oxide with Benzydamine itself would be the first step in this analysis.
The Benzyl (B1604629) Group: Modifications to the benzyl group, such as adding substituents to the phenyl ring, could influence the hydrophobic interactions within the binding pocket. For instance, electron-donating or electron-withdrawing groups could modulate the electronic properties and steric bulk, potentially leading to improved binding affinity.
The Propoxy Linker: The length and flexibility of the three-carbon ether linkage could be varied to optimize the positioning of the dimethylamine N-oxide headgroup in the receptor's binding site.
By creating a virtual library of such analogs and predicting their binding affinity to a target like TNF-α through molecular docking, a quantitative structure-activity relationship (QSAR) model could be developed. This model would mathematically correlate structural features with biological activity, providing a predictive tool for designing more potent inhibitors.
Molecular Dynamics Simulations and Conformational Analysis of the N-oxide Moiety
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. scfbio-iitd.res.in For Benzydamine N-oxide, MD simulations would be invaluable for understanding the flexibility of the molecule and the stability of its interactions with a target receptor.
An MD simulation of the Benzydamine N-oxide-TNF-α complex, for example, would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds. mdpi.com This would allow for an assessment of the stability of the predicted hydrogen bonds and hydrophobic interactions. scfbio-iitd.res.inmdpi.com The simulation could reveal whether the initial docked conformation is stable or if the ligand undergoes significant conformational changes to find a more favorable binding mode.
A key aspect to investigate with MD simulations would be the conformational behavior of the N-oxide moiety itself. The N-O bond introduces a highly polar and sterically demanding group. nih.gov Conformational analysis through MD simulations would reveal the preferred rotational states (torsional angles) around the bonds connecting the N-oxide group to the propoxy linker. This is important because the orientation of the N-oxide group will dictate its ability to form optimal hydrogen bonds with the receptor.
Furthermore, MD simulations can provide insights into the role of water molecules in the binding site and how they might mediate the interaction between the ligand and the receptor. The simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target compared to docking scores alone. scfbio-iitd.res.in
Advanced Analytical Methodologies for Research on Benzydamine N Oxide Hydrogen Maleate
Chromatographic Techniques for Quantification and Identification
Chromatography remains the cornerstone for the separation and analysis of Benzydamine (B159093) N-oxide. The choice of technique is dictated by the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorimetric detection is a well-established, sensitive, and selective method for the determination of Benzydamine and its N-oxide metabolite in biological fluids like plasma and urine. nih.govchemsrc.comnih.gov This approach typically utilizes a reversed-phase mechanism for separation. nih.gov The method's high sensitivity makes it suitable for pharmacokinetic studies and for investigating enzyme activity. nih.govnih.gov
Research has successfully applied this technique to quantify Benzydamine N-oxide in urine and to analyze the kinetics of the N-oxidation reaction, which is a key pathway in Benzydamine metabolism. nih.govnih.gov This metabolic process is predominantly catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme in the human liver. nih.govnih.govresearchgate.net Studies using HPLC with fluorimetric detection have been instrumental in establishing Benzydamine N-oxidation as an index reaction for FMO3 activity. nih.govnih.gov The kinetic parameters of this reaction have been determined in human liver microsomes, providing valuable insights into enzyme function and genetic polymorphisms. nih.gov
Table 1: HPLC Research Findings for Benzydamine N-oxide Analysis
| Parameter | Value | Matrix/System | Source |
|---|---|---|---|
| Limit of Reliable Determination | 50 ng/ml | Urine | nih.gov |
| Recovery Rate (using extraction column) | > 97% | Plasma | nih.gov |
| Mean Km (Michaelis Constant) | 64.0 µM | Human Liver Microsomes | researchgate.net |
| Mean Vmax (Maximum Velocity) | 6.9 nmol mg-1 protein min-1 | Human Liver Microsomes | researchgate.net |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Matrices
For high-throughput analysis and enhanced specificity in complex biological matrices such as tissues and urine, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. cdc.govnih.gov While specific applications for Benzydamine N-oxide are not extensively detailed in the provided literature, the technique's proven success in quantifying other polar, nitrogen-containing small molecules demonstrates its high suitability. cdc.govresearchgate.net UHPLC-MS/MS offers significant advantages, including rapid analysis times, superior resolution, and high sensitivity and selectivity, which are critical for distinguishing the analyte from endogenous matrix components. pmda.go.jp
The methodology often involves ion-pairing chemistry with reagents like heptafluorobutyric acid (HFBA) and separation on a reversed-phase C18 column. cdc.govresearchgate.net Sample preparation is a critical step and frequently employs solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. cdc.gov This robust technique is well-suited for biomonitoring studies and detailed pharmacological or toxicological investigations in various tissue types. nih.govresearchgate.net
Table 2: Typical Parameters for UHPLC-MS/MS Analysis of Small Nitrogenous Biomarkers
| Parameter | Description/Value | Relevance | Source |
|---|---|---|---|
| Chromatography | Ion-pairing, reversed-phase C18 column | Effective for separating polar compounds like N-oxides. | cdc.govresearchgate.net |
| Sample Preparation | Solid Phase Extraction (SPE) | Crucial for cleaning up complex matrices like urine and tissue extracts. | cdc.gov |
| Analysis Time | Overall run time of ~5 minutes | Allows for high-throughput screening. | cdc.govresearchgate.net |
| Detection | Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) | Provides high specificity and sensitivity for accurate quantification. | cdc.govresearchgate.net |
Thin Layer Chromatography (TLC) for Preparative Isolation and Screening
Thin Layer Chromatography (TLC) serves as a valuable tool for the preliminary screening and preparative isolation of Benzydamine and Benzydamine N-oxide from biological samples. researchgate.neturan.ua It is often used as an initial identification step in toxicological analysis before confirmation by more definitive methods like HPLC. researchgate.neturan.ua The technique allows for the effective separation of the target analytes from other non-steroidal anti-inflammatory drugs (NSAIDs) and matrix components. researchgate.net
The process involves extracting the compounds from a sample, spotting the extract onto a TLC plate, and developing it with a suitable mobile phase. researchgate.net Visualization can be achieved using various chromogenic reagents, such as Dragendorff's reagent or an alcoholic solution of bromocresol green, which allows for reliable detection. uran.uaresearchgate.net A key application of TLC in this context is its use for preparative isolation, where the separated analyte band is scraped from the plate and eluted for subsequent analysis by HPLC, ensuring a cleaner sample for final confirmation and quantification. researchgate.neturan.ua
Spectrophotometric Approaches for Research Applications
Spectrophotometry offers a simple, rapid, and cost-effective alternative for the quantification of benzydamine, which can be adapted for research applications involving its N-oxide. nih.gov One established method is based on the formation of an ion-pair complex between the drug and an anionic dye, such as methyl orange. nih.govresearchgate.net
In this method, the basic benzydamine molecule reacts with methyl orange in an acidic buffered solution (pH 3.6) to form a stable, yellow-colored ion-pair complex. nih.gov This complex is then extracted into an organic solvent like dichloromethane (B109758) and quantified by measuring its absorbance at the wavelength of maximum absorption, which is approximately 422 nm. nih.govresearchgate.net The method demonstrates good linearity over a specific concentration range and the stoichiometry of the drug-dye complex has been determined to be 1:1. nih.gov This technique is particularly useful for quality control and routine analysis in pharmaceutical formulations. nih.gov
Table 3: Analytical Parameters for Spectrophotometric Determination of Benzydamine
| Parameter | Condition/Value | Source |
|---|---|---|
| Principle | Ion-pair complex formation | nih.govresearchgate.net |
| Reagent | Methyl Orange (MO) | nih.govresearchgate.net |
| pH | 3.6 (Buffered aqueous solution) | nih.gov |
| Extraction Solvent | Dichloromethane | nih.gov |
| λmax (Wavelength of Maximum Absorption) | 422 nm | nih.gov |
| Linear Range for Benzydamine | 2-10 µg/ml | nih.gov |
| Stoichiometry (Drug:Reagent) | 1:1 | nih.gov |
Electrochemical and Biosensor Methodologies for Metabolic Screening and Enzyme Activity Determination
Electrochemical biosensors represent a promising frontier for metabolic screening and the determination of enzyme activity related to Benzydamine N-oxide formation. nih.govmdpi.com These analytical devices convert a biological recognition event into a measurable electrical signal, offering the potential for rapid, low-cost, and portable analysis. nih.govosti.gov A typical electrochemical biosensor consists of a biological recognition element (e.g., an enzyme) immobilized on a transducer surface, which detects changes in current, potential, or impedance. nih.gov
In the context of Benzydamine N-oxide research, a biosensor could be developed to monitor the activity of the FMO3 enzyme. nih.govresearchgate.net The N-oxidation of Benzydamine is almost exclusively catalyzed by FMO3 in the human liver. nih.gov An FMO3-based biosensor could be constructed by immobilizing the enzyme onto an electrode surface. The enzyme's activity could be determined by electrochemically monitoring the consumption of a substrate or the production of the Benzydamine N-oxide metabolite. researchgate.net Such a tool would be invaluable for high-throughput screening of FMO3 inhibitors, studying the impact of genetic polymorphisms on enzyme activity, and assessing drug-drug interactions involving this metabolic pathway. nih.govgoogleapis.com
Prodrug Concepts and the Pharmacological Relevance of Metabolic Interconversion
Investigation of Benzydamine (B159093) N-oxide as a Prodrug to Benzydamine
Benzydamine N-oxide is the primary metabolite of benzydamine, formed predominantly through oxidation. nih.govresearchgate.net While not developed as a conventional prodrug, its pharmacological relevance is underscored by the potential for in vivo reduction back to the parent compound, benzydamine. A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. The metabolic conversion of benzydamine to benzydamine N-oxide is a well-established pathway, and the reverse reaction—the reduction of the N-oxide back to the active tertiary amine—is a known phenomenon for many N-oxide metabolites. hyphadiscovery.comresearchgate.net
Mechanisms of N-oxide Reduction in Biological Systems (e.g., Animal Models)
The reduction of N-oxides back to their parent tertiary amines is an established metabolic pathway mediated by several enzyme systems in the body. acs.org This biotransformation is not unique to benzydamine N-oxide but is a general characteristic of many xenobiotic N-oxides. Research in biological systems, including various animal models, has identified several key enzymes responsible for this reductive process.
Key enzyme systems involved in N-oxide reduction include:
Aldehyde Oxidase (AOX) and Xanthine (B1682287) Oxidase (XO): These cytosolic enzymes are known to catalyze the reduction of a wide range of N-oxygenated compounds. researchgate.nettandfonline.com
Cytochrome P450 (CYP) Enzymes: While primarily known for oxidative metabolism, CYP enzymes can also facilitate reductive reactions, particularly under low-oxygen (hypoxic) conditions. researchgate.net
Cytochrome b5 Reductase: This microsomal enzyme has been shown to be involved in the reduction of certain N-oxides. tandfonline.com
Other Hemoproteins: Hemoglobin has also been cited as capable of reducing N-oxide compounds. researchgate.net
For instance, studies on the N-oxide of the veterinary drug cyadox in pigs demonstrated that its reduction was catalyzed by aldehyde oxidase and xanthine oxidase in the liver cytosol and by cytochrome b5 reductase in the microsomes. tandfonline.com Similarly, the toxicity of certain pyrrolizidine (B1209537) alkaloid N-oxides in rats is dependent on their reduction to the parent alkaloids by enzymes in the liver and by microbes in the gastrointestinal tract. nih.gov These examples from animal models illustrate the multiple enzymatic pathways that can contribute to the in vivo conversion of an N-oxide metabolite back to its parent amine, a process central to the prodrug potential of benzydamine N-oxide.
Implications of Reversible Metabolism for Compound Design and Preclinical Assessment
Key Implications:
Prolonged Drug Exposure: The N-oxide metabolite can function as a circulating reservoir that slowly releases the active parent drug through enzymatic reduction. hyphadiscovery.com This can lead to a longer duration of action than predicted from the half-life of the parent compound alone. This is particularly relevant for benzydamine, where its N-oxide metabolite has a longer plasma half-life. googleapis.com
Complex Pharmacokinetics: The interconversion creates a more complex pharmacokinetic profile. Standard models that only account for the clearance of the parent drug may inaccurately predict its concentration over time and fail to capture the full extent of systemic exposure to the active molecule. nih.gov
Challenges in Preclinical Assessment: During preclinical studies, it is crucial to characterize the extent of this reversible metabolism. The activity of the enzymes responsible for N-oxide reduction can vary significantly between species, potentially affecting the translation of results from animal models to humans. It becomes important to not only measure the parent drug and metabolite concentrations but also to understand the rates of both the forward (oxidation) and reverse (reduction) reactions.
Considerations for Compound Design: For medicinal chemists, understanding this phenomenon opens strategic possibilities. If a parent drug has poor pharmacokinetic properties (e.g., rapid clearance), designing it as an N-oxide prodrug could be a viable strategy to improve its profile. Conversely, if the parent drug's activity needs to be tightly controlled, minimizing the formation of a readily reducible N-oxide metabolite might be a design goal.
Data Tables
Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-Oxidation
Click to view data
| Enzyme/System | Apparent Km (μM) | Apparent Vmax (nmol/mg protein/min) | Source |
| Human Liver Microsomes (average) | 64.0 | 6.9 | nih.gov |
| Recombinant Human FMO1 | 23.6 | 40.8 | nih.gov |
| Recombinant Human FMO3 | 40.4 | 29.1 | nih.gov |
Table 2: Pharmacokinetic Parameters of Benzydamine in Humans
Click to view data
| Parameter | Value | Source |
| Systemic Clearance (after IV infusion) | ~160 mL/min | nih.gov |
| Volume of Distribution | ~110 L | nih.gov |
| Terminal Half-life (plasma) | ~8-13 hours | nih.govnih.gov |
| Systemic Availability (oral) | 87% | nih.gov |
Emerging Research Perspectives and Methodological Advancements
Integration of Multi-Omics Data (e.g., Metabonomics, Proteomics) for Systems Biology Approaches
A systems biology approach, integrating various "omics" data, offers a holistic view of the biochemical processes influenced by a drug and its metabolites. assaygenie.com While traditional metabolic studies have identified the major biotransformation pathways of Benzydamine (B159093), a multi-omics approach could provide a more granular and comprehensive understanding.
Metabonomics , the quantitative measurement of the dynamic multiparametric metabolic response of living systems to pathophysiological stimuli or genetic modification, could be employed to map the global metabolic changes induced by Benzydamine and Benzydamine N-oxide. Untargeted metabolomics can help in the discovery of novel, minor metabolites of Benzydamine that may have gone undetected in conventional analyses. Targeted metabolomics, on the other hand, can precisely quantify the known metabolites and related endogenous molecules, providing a clearer picture of the metabolic flux through different pathways. springernature.com
Proteomics , the large-scale study of proteins, can complement metabonomic data by identifying and quantifying the proteins involved in the biotransformation of Benzydamine. This would not be limited to the primary metabolizing enzymes like FMOs and CYPs but could also include transporter proteins and other enzymes that may have a secondary role. Furthermore, proteomics can shed light on the potential off-target effects of Benzydamine and its N-oxide metabolite by identifying changes in the expression levels of a wide array of proteins, which could indicate the activation or inhibition of various cellular pathways. nih.gov
The integration of metabonomic and proteomic data can lead to the construction of detailed metabolic networks, offering a system-level understanding of Benzydamine's disposition in the body. This approach has the potential to identify biomarkers of drug exposure and effect, and to elucidate the mechanisms of inter-individual variability in drug response. nih.gov
Development of Novel in vitro Models for Biotransformation Studies (e.g., Graphene Oxide-Immobilized Enzymes)
Traditional in vitro models for drug metabolism studies, such as liver microsomes and recombinant enzymes, have been instrumental in identifying the primary enzymes involved in Benzydamine metabolism. However, these systems have limitations, including instability and the lack of a complete cellular context. Recent advancements in biotechnology have led to the development of more sophisticated and robust in vitro models.
A significant development is the use of nanomaterials for enzyme immobilization. For instance, graphene oxide-immobilized human flavin-containing monooxygenase 3 (hFMO3) has been successfully used for the screening of drug metabolism, with Benzydamine being one of the drugs tested for its N-oxidation. springernature.com This technology offers several advantages, including enhanced enzyme stability and reusability, which are beneficial for long-term biotransformation studies. The immobilization of FMO and CYP enzymes on such platforms can provide a more controlled and efficient system for studying the kinetics of Benzydamine metabolism and for screening potential drug-drug interactions.
Beyond enzyme immobilization, more physiologically relevant models are being developed. Three-dimensional (3D) cell culture models , such as spheroids and organoids, offer a more in vivo-like environment compared to traditional 2D cell cultures. nih.govdocumentsdelivered.com These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues, which can influence drug metabolism. Liver organoids, for example, could provide a more accurate prediction of the hepatic clearance of Benzydamine and the formation of its various metabolites, including the N-oxide. nih.gov
Furthermore, organ-on-a-chip technology represents a paradigm shift in in vitro modeling. nih.gov These microfluidic devices can simulate the function of human organs and even multi-organ systems. A "liver-on-a-chip" model could be used to study the metabolism of Benzydamine in a dynamic environment that mimics blood flow, providing insights into both the pharmacokinetics and pharmacodynamics of the drug and its metabolites. researchgate.net
| In Vitro Model | Description | Potential Application for Benzydamine N-oxide Studies |
| Graphene Oxide-Immobilized Enzymes | Enzymes, such as FMO3, are attached to a graphene oxide support. | Enhanced stability for kinetic studies of Benzydamine N-oxidation; high-throughput screening of FMO3 inhibitors. springernature.com |
| 3D Spheroids/Organoids | Self-assembled aggregates of cells that mimic the structure and function of an organ. | More accurate prediction of hepatic clearance and metabolite formation of Benzydamine in a more physiologically relevant context. nih.govdocumentsdelivered.com |
| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the physiology of an organ. | Dynamic studies of Benzydamine metabolism, transport, and potential toxicity in a simulated physiological environment. nih.govresearchgate.net |
Exploration of Advanced Chemical Derivatization for Probe and Tool Compound Development
Chemical derivatization is a powerful technique for converting a molecule into a new compound with different chemical and physical properties, which can be advantageous for analysis or for creating tools for biological research. In the context of Benzydamine N-oxide, advanced chemical derivatization could be explored for the development of chemical probes and tool compounds to study the enzymes involved in its formation and further metabolism.
One approach is the development of activity-based probes (ABPs) . ABPs are small molecules that covalently bind to the active site of an enzyme, allowing for its detection and quantification. While ABPs have been developed for CYPs, a similar strategy could be envisioned for FMOs. nih.gov A derivative of Benzydamine or Benzydamine N-oxide could be synthesized with a reactive group and a reporter tag (e.g., a fluorophore or a biotin). Such a probe could be used to label and identify FMO and CYP isoforms that interact with the parent drug or its metabolite, providing insights into their substrate specificity and catalytic activity. nih.gov
Another application of chemical derivatization is the creation of fluorescent probes . By attaching a fluorophore to Benzydamine N-oxide, a fluorescent analog could be synthesized. This probe could be used in fluorescence-based assays to study the kinetics of its interaction with metabolizing enzymes or to visualize its subcellular localization. researchgate.net
Furthermore, the development of tool compounds from metabolites can be invaluable for target validation and for elucidating biological pathways. nih.govresearchgate.net A chemically modified version of Benzydamine N-oxide could be designed to have enhanced potency or selectivity for a particular enzyme or receptor, allowing for its use as a tool to probe the function of that biological target.
| Derivatization Approach | Description | Potential Application for Benzydamine N-oxide |
| Activity-Based Probes (ABPs) | Small molecules that covalently label the active site of an enzyme. | Development of probes to identify and quantify FMO and CYP isoforms that metabolize Benzydamine. nih.govnih.gov |
| Fluorescent Probes | Molecules with an attached fluorophore for detection by fluorescence. | Synthesis of a fluorescent analog of Benzydamine N-oxide for use in enzyme kinetic assays and cellular imaging. researchgate.net |
| Tool Compounds | Modified compounds with specific biological activity for research purposes. | Creation of selective modulators of FMO or CYP enzymes to study their role in drug metabolism. nih.govresearchgate.net |
Methodological Considerations for High-Throughput Screening in Drug Metabolism Research
High-throughput screening (HTS) is an essential tool in modern drug discovery for rapidly testing large numbers of compounds for their biological activity. In the context of drug metabolism, HTS assays are crucial for identifying potential drug-drug interactions, where one drug affects the metabolism of another. Given that Benzydamine is metabolized by FMO and CYP enzymes, HTS assays for these enzyme families are highly relevant.
Several HTS methodologies are available for assessing FMO and CYP activity. Fluorescence-based assays are common and often utilize pro-fluorescent substrates that are converted into fluorescent products by the enzyme. The activity of the enzyme can be measured by the increase in fluorescence intensity. For screening potential inhibitors of Benzydamine metabolism, a test compound would be incubated with the enzyme and a probe substrate, and a decrease in fluorescence would indicate inhibition. nih.gov A colorimetric HTS assay has been developed for screening substrates and inhibitors of human FMO3, which has been validated using Benzydamine. nih.gov
Luminescence-based assays are another popular format for HTS. These assays often use luciferin (B1168401) derivatives as substrates, which are converted into luciferin, the substrate for luciferase, leading to the emission of light.
LC-MS/MS-based HTS offers high sensitivity and specificity and can directly measure the formation of the metabolite of interest. While traditionally having a lower throughput than plate-based assays, advancements in automation and rapid analytical methods have made LC-MS/MS a viable option for HTS. springernature.comdocumentsdelivered.com
When designing an HTS campaign to identify modulators of Benzydamine metabolism, several methodological considerations are important:
Choice of enzyme source: Recombinant enzymes, liver microsomes, or cell-based systems can be used, each with its own advantages and disadvantages.
Substrate selection: For inhibition screening, a probe substrate with well-characterized kinetics for the target enzyme is necessary.
Assay validation: The assay must be robust and reproducible, with a good signal-to-noise ratio and a suitable Z'-factor.
Data analysis: Appropriate software and statistical methods are needed to analyze the large datasets generated by HTS.
| HTS Method | Principle | Application for Benzydamine Metabolism |
| Fluorescence-based assays | An enzyme converts a non-fluorescent substrate to a fluorescent product. | Screening for inhibitors of FMO and CYP enzymes involved in Benzydamine metabolism using specific pro-fluorescent probes. nih.gov |
| Colorimetric assays | An enzymatic reaction produces a colored product that can be quantified by absorbance. | A validated assay for FMO3 can be used to screen for compounds that compete with Benzydamine for metabolism. nih.gov |
| LC-MS/MS-based assays | Direct quantification of the metabolite (e.g., Benzydamine N-oxide) by mass spectrometry. | High-specificity screening for inhibitors of Benzydamine N-oxidation and other metabolic pathways. springernature.comdocumentsdelivered.com |
Q & A
Q. What are the recommended storage and handling protocols for Benzydamine N-oxide hydrogen maleate to ensure chemical stability and safety?
this compound should be stored in a tightly sealed container under refrigeration, as specified in its Certificate of Analysis. Storage in a dry, well-ventilated environment is critical to prevent degradation. Direct sunlight, heat sources, and oxidizing agents must be avoided due to risks of decomposition into carbon oxides under fire conditions. Handling requires protective equipment (gloves, goggles, lab coats) and electrostatic discharge prevention to mitigate flammability hazards .
Q. How can researchers mitigate risks associated with ocular and dermal exposure during experimental use?
Immediate rinsing with water for at least 15 minutes is required for skin or eye contact. Use fume hoods to avoid inhalation of aerosols, and ensure lab ventilation meets OSHA standards. Safety protocols emphasize avoiding dust formation and using non-sparking tools due to flammability risks .
Q. What analytical techniques are recommended for confirming the purity of this compound?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for purity assessment. Structural validation via crystallography (e.g., SHELX programs) or nuclear magnetic resonance (NMR) can resolve ambiguities in hydrogen bonding or isomerism .
Advanced Research Questions
Q. How does the hydrogen maleate anion influence the crystallographic behavior of Benzydamine N-oxide in structural studies?
The hydrogen maleate component forms strong hydrogen bonds, stabilizing the crystal lattice. Computational models (e.g., DFT) and X-ray diffraction reveal that the maleate anion's carboxyl groups engage in intermolecular interactions, affecting packing density and solubility. Discrepancies in hydrogen positioning between AM1/PM3 and experimental data highlight the need for advanced quantum chemistry methods .
Q. What methodologies are employed to study this compound's role in flavin-containing monooxygenase (FMO) activity?
Enzyme kinetic assays using UV-Vis spectroscopy monitor substrate conversion rates. Comparative studies with tamoxifen N-oxide and benzydamine hydrochloride control for specificity. Metabolite profiling (LC-MS) identifies N-oxide derivatives, linking enzymatic activity to metabolic pathways in vitro .
Q. How do conflicting data on ocular irritation from related maleate formulations inform safety assessments?
While Chlorphenamine hydrogen maleate causes severe eye irritation in rabbits, Dexamethasone maleate shows mild effects. For this compound, extrapolation requires species-specific toxicity assays (e.g., OECD Test Guideline 405) and in vitro corneal models to resolve interspecies variability .
Methodological Considerations
Q. What strategies address contradictions in hydrogen bonding data between computational and experimental studies?
Hybrid approaches combining crystallography (SHELXL) and quantum mechanical simulations (DFT) validate hydrogen positions. Discrepancies in AM1/PM3 models necessitate benchmarking against high-resolution X-ray data .
Q. How can researchers optimize experimental design for metabolic pathway analysis of this compound?
Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic fate in hepatic microsomal preparations. Coupled with mass spectrometry, this identifies hydroxylated and N-oxidized metabolites, clarifying FMO3 isoform specificity .
Data Interpretation and Error Mitigation
Q. What are common sources of error in stability studies of this compound?
Degradation under improper storage (e.g., ambient temperature) can skew purity assays. Stability-indicating HPLC methods with photodiode array detectors are critical to detect decomposition products. Contamination during handling (e.g., moisture) is minimized via gloveboxes .
Q. How do electrostatic properties impact formulation studies involving this compound?
Electrostatic charge buildup during powder processing alters dissolution rates. Antistatic additives (e.g., colloidal silicon dioxide) or controlled humidity environments mitigate this, ensuring reproducibility in dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
